molecular formula C16H16O2 B013758 (1-Naphthyl)ethyl Methacrylate CAS No. 72642-30-9

(1-Naphthyl)ethyl Methacrylate

Cat. No.: B013758
CAS No.: 72642-30-9
M. Wt: 240.3 g/mol
InChI Key: ZOGKWQDNFUFFKI-UHFFFAOYSA-N
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Description

(1-Naphthyl)ethyl Methacrylate is an organic compound that belongs to the family of methacrylate esters. It is characterized by the presence of a naphthyl group attached to the ethyl methacrylate moiety. This compound is known for its applications in polymer chemistry, particularly in the synthesis of functional polymers and copolymers.

Mechanism of Action

Target of Action

(1-Naphthyl)ethyl Methacrylate is a methacrylate compound with a (1-Naphthyl)ethyl ester substitution . It is primarily used as a fluorescent probe in the study of interdiffusion of polymer latex . The primary targets of this compound are therefore the polymer latex particles.

Mode of Action

The compound interacts with its targets, the polymer latex particles, through a process known as interdiffusion . This process involves the movement of individual polymer chains from one latex particle to another, resulting in a change in the physical properties of the latex.

Result of Action

The primary result of this compound’s action is a change in the physical properties of polymer latex particles. This can lead to changes in the properties of materials made from the latex, potentially allowing for the creation of materials with novel properties .

Biochemical Analysis

Biochemical Properties

(1-Naphthyl)ethyl Methacrylate plays a significant role in biochemical reactions due to its fluorescent properties. It interacts with various biomolecules, including enzymes and proteins, which facilitate its use in studying polymer latex interdiffusion . The nature of these interactions often involves the binding of this compound to specific sites on the biomolecules, allowing for the visualization and analysis of biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its incorporation into resin materials can impact the cellular processes involved in dentin bonding . The compound’s fluorescent properties also enable the tracking of cellular interactions and dynamics.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression. The compound’s structure allows it to fit into binding sites on enzymes and proteins, thereby modulating their activity and influencing biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to changes in its biochemical activity . Long-term studies in vitro and in vivo are essential to understand these temporal effects fully.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to adverse reactions. Threshold effects are observed, where a specific dosage level triggers significant biochemical and cellular changes . Understanding these dosage effects is crucial for determining safe and effective usage in research and applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical processes within cells . The compound’s role in these pathways is essential for understanding its broader impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its localization and accumulation. These interactions determine the compound’s distribution patterns and its availability for biochemical reactions . Understanding these transport mechanisms is vital for optimizing its use in research and applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. The precise localization within cells enables targeted biochemical interactions and enhances the compound’s effectiveness in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Naphthyl)ethyl Methacrylate typically involves the esterification of methacrylic acid with (1-naphthyl)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of methacrylate esters, including this compound, often involves the acetone cyanohydrin (ACH) process. This process includes the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin, which is then converted to methacrylic acid and subsequently esterified with (1-naphthyl)ethanol .

Chemical Reactions Analysis

Types of Reactions

(1-Naphthyl)ethyl Methacrylate undergoes various chemical reactions, including:

    Polymerization: It can undergo free-radical polymerization to form homopolymers and copolymers.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and (1-naphthyl)ethanol.

    Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Polymerization: Initiated by free-radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

    Hydrolysis: Conducted in the presence of strong acids like hydrochloric acid or bases like sodium hydroxide.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the naphthyl ring.

Major Products Formed

    Polymerization: Yields poly(this compound) or copolymers with other methacrylates.

    Hydrolysis: Produces methacrylic acid and (1-naphthyl)ethanol.

    Substitution: Results in substituted naphthyl derivatives depending on the electrophile used.

Scientific Research Applications

(1-Naphthyl)ethyl Methacrylate is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Naphthyl)ethyl Methacrylate is unique due to the presence of the naphthyl group, which imparts distinct fluorescent properties and enhances the interaction with other aromatic compounds. This makes it particularly useful in applications requiring specific optical properties and interactions.

Properties

IUPAC Name

2-naphthalen-1-ylethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12(2)16(17)18-11-10-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,1,10-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGKWQDNFUFFKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391393
Record name (1-Naphthyl)ethyl Methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72642-30-9
Record name (1-Naphthyl)ethyl Methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(1-naphthy)ethanol (30.0 g, 174 mmol), triethylamine (24.2 g, 239 mmol), 4-(dimethylamino)pyridine (1.1 g, 9.1 mmol), and dichloromethane (500 mL) was treated dropwise under nitrogen with methacryloyl chloride (18.9 g, 181 mmol), and then heated at refluxed for 4 h. The reaction mixture was cooled to ambient and diluted with diethyl ether. The solution was filtered and the filtrate was washed twice with water, once with NaHCO3, and once with brine. The solution was dried (Na2SO4) and concentrated to deposit a yellow oil. The product was purified by distillation at reduced pressure, collecting the fraction bp 120-125° C./0.08 mm to provide a colorless oil, mass: 36.0 g (86% theory). 1H (CDCl3): δ 2.00 (s, 3H), 3.50 (t, 2H), 4.55 (t, 2H), 5.60 (s, 1H), 6.15 (s, 1H), 7.50 (m, 4H), 7.8 (d, 1H), 7.9 (d, 1H), 8.2 (d, 1H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of (1-Naphthyl)ethyl Methacrylate impact its bonding ability to dentin?

A1: While the provided research [, ] doesn't delve into specific structure-activity relationships for this compound, it highlights that the molecule's structure, particularly the presence of the hydrophobic naphthyl group, doesn't significantly influence its long-term bonding stability in water when compared to other methacrylates. This suggests that other factors, such as the interaction of the methacrylate group with the dentin matrix and the overall resin formulation, might play a more dominant role in determining the bond strength. Further research focusing on specific molecular interactions and comparative studies with other adhesive monomers would be needed to fully elucidate the structure-activity relationship of this compound in this context.

Q2: What happens to the bond strength of dental adhesives containing this compound after prolonged exposure to water?

A2: The research indicates that while the bond strength of resins containing this compound remains stable for the first six months of water immersion, it experiences a decline with further exposure []. This decrease is attributed to factors like collagen degradation and swelling within the dentin structure, as well as potential differences in resin degradation rates inside and outside the acid-resistant dentin layer []. This highlights the importance of considering the long-term stability of dental adhesives in moist environments like the oral cavity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.